(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)methanamine hydrochloride
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Overview
Description
(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)methanamine hydrochloride is a heterocyclic compound that features a thiophene ring fused with a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzene derivative with sulfur and a suitable amine under reflux conditions . The reaction is often carried out in the presence of a catalyst such as triethylamine to facilitate the formation of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophenes .
Scientific Research Applications
(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)methyl carbamimidothioate
- (6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanol
- 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine
Uniqueness
(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of novel therapeutic agents and materials .
Properties
Molecular Formula |
C9H14ClNS |
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Molecular Weight |
203.73 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophen-4-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c10-6-7-2-1-3-9-8(7)4-5-11-9;/h4-5,7H,1-3,6,10H2;1H |
InChI Key |
BTXAJEWHKSVOEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)SC=C2)CN.Cl |
Origin of Product |
United States |
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